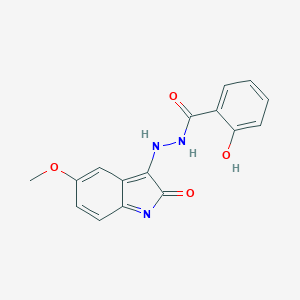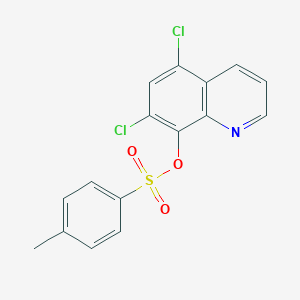
2-(2-fluorophenyl)-N,N-dimethyl-4-(4-methylphenyl)sulfonyl-1,3-oxazol-5-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-fluorophenyl)-N,N-dimethyl-4-(4-methylphenyl)sulfonyl-1,3-oxazol-5-amine is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in medicine and drug development. This compound is also known by its chemical name, Fimasartan, and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations in laboratory experiments.
Wirkmechanismus
Fimasartan works by inhibiting the activity of angiotensin II, a hormone that causes vasoconstriction and increases blood pressure. By blocking the activity of angiotensin II, Fimasartan helps to relax blood vessels and lower blood pressure. This mechanism of action has been extensively studied and has been found to be highly effective in the treatment of hypertension.
Biochemical and Physiological Effects
Fimasartan has been found to have a number of biochemical and physiological effects. It has been shown to reduce blood pressure, improve endothelial function, and decrease inflammation. Fimasartan has also been found to have antioxidant properties, which may help to protect against oxidative stress and prevent the development of cardiovascular disease.
Vorteile Und Einschränkungen Für Laborexperimente
Fimasartan has a number of advantages for use in laboratory experiments. It is a highly pure compound that can be synthesized in large quantities, making it ideal for use in large-scale studies. Fimasartan is also highly stable, which allows for long-term storage and use in experiments over extended periods of time. However, Fimasartan also has some limitations, including its high cost and limited solubility in some solvents.
Zukünftige Richtungen
There are a number of future directions for research on Fimasartan. One area of interest is the development of new formulations of Fimasartan that may improve its solubility and bioavailability. Additionally, further studies are needed to fully understand the long-term effects of Fimasartan on cardiovascular health and to identify any potential side effects or adverse reactions. Finally, Fimasartan may have potential applications in the treatment of other diseases beyond hypertension, and further research is needed to explore these possibilities.
Synthesemethoden
The synthesis method for Fimasartan involves the reaction of 2-fluoroaniline and 4-methylphenylsulfonyl chloride in the presence of a base to form 2-(2-fluorophenyl)-N,N-dimethyl-4-(4-methylphenyl)sulfonyl-1,3-oxazol-5-amine. This process has been optimized to produce high yields of pure Fimasartan, making it an ideal compound for scientific research.
Wissenschaftliche Forschungsanwendungen
Fimasartan has been extensively studied for its potential applications in medicine and drug development. It has been found to have potent antihypertensive effects, making it a promising candidate for the treatment of hypertension. Fimasartan has also been studied for its potential applications in the treatment of other cardiovascular diseases, such as heart failure and stroke.
Eigenschaften
Molekularformel |
C18H17FN2O3S |
|---|---|
Molekulargewicht |
360.4 g/mol |
IUPAC-Name |
2-(2-fluorophenyl)-N,N-dimethyl-4-(4-methylphenyl)sulfonyl-1,3-oxazol-5-amine |
InChI |
InChI=1S/C18H17FN2O3S/c1-12-8-10-13(11-9-12)25(22,23)17-18(21(2)3)24-16(20-17)14-6-4-5-7-15(14)19/h4-11H,1-3H3 |
InChI-Schlüssel |
WZGXXQAZQKHAFL-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(OC(=N2)C3=CC=CC=C3F)N(C)C |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(OC(=N2)C3=CC=CC=C3F)N(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[3-chloro-4-(4-morpholinyl)phenyl]-3-methoxy-2-naphthamide](/img/structure/B246284.png)
![N-[3-chloro-4-(4-morpholinyl)phenyl]-3-isopropoxybenzamide](/img/structure/B246285.png)
![4-isopropoxy-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B246287.png)
![N-[3-(3-Chloro-benzoylamino)-phenyl]-nicotinamide](/img/structure/B246289.png)
![N-{3-[(2-chlorobenzoyl)amino]phenyl}nicotinamide](/img/structure/B246290.png)
![N-[4-chloro-3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]nicotinamide](/img/structure/B246291.png)
![N-{2-chloro-4-[(3-methoxy-2-naphthoyl)amino]phenyl}-2-furamide](/img/structure/B246293.png)
![N-{2-chloro-4-[(3-ethoxybenzoyl)amino]phenyl}-2-furamide](/img/structure/B246294.png)
![N-[2-(4-ethoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]acetamide](/img/structure/B246297.png)

![3-{2-[(3-Oxo-1-cyclohexen-1-yl)amino]anilino}-2-cyclohexen-1-one](/img/structure/B246303.png)
![N-[2-(difluoromethoxy)phenyl]-3,4-dimethoxybenzamide](/img/structure/B246305.png)

